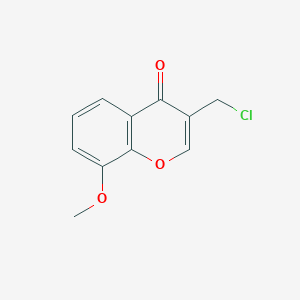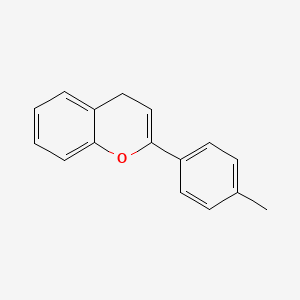
4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid is a chemical compound that belongs to the purine derivative family It is characterized by a purine ring structure attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced analytical techniques helps monitor and control the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid: shares structural similarities with other purine derivatives such as adenine, guanine, and hypoxanthine.
Adenine: A purine base found in DNA and RNA, playing a crucial role in genetic information storage and transfer.
Guanine: Another purine base in DNA and RNA, involved in forming hydrogen bonds with cytosine.
Hypoxanthine: An intermediate in the purine metabolism pathway, involved in the synthesis of nucleotides.
Uniqueness
What sets 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid apart is its unique combination of a purine ring and a butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
7145-85-9 |
|---|---|
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H10N4O3/c14-6(15)2-1-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,1-3H2,(H,14,15)(H,10,11,16) |
Clé InChI |
PXAXEZXPFMUCBM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)









![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)

